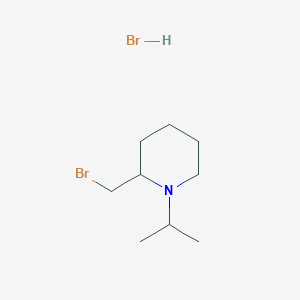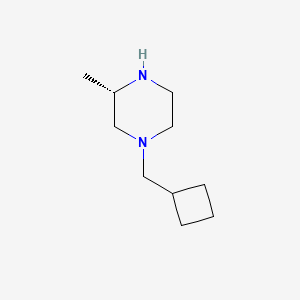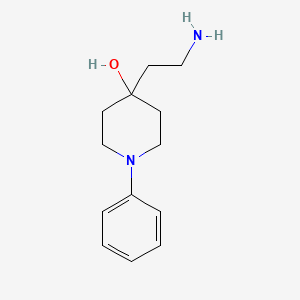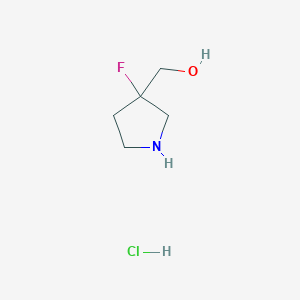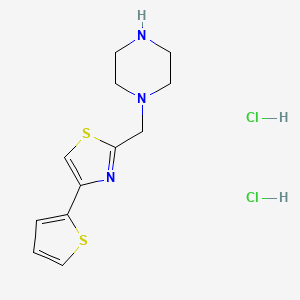
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazol-dihydrochlorid
Übersicht
Beschreibung
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of thiourea with α-haloketones to form the thiazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the thiazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The thiophene and thiazole rings can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperazin-1-ylmethyl)-4-(phenyl)thiazole: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Piperazin-1-ylmethyl)-4-(pyridyl)thiazole: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridyl analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2.2ClH/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15;;/h1-2,7,9,13H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDDYKGBAFINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CS3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




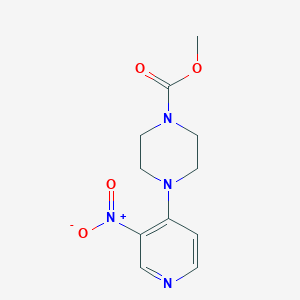
![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)
